Bis-PEG21-PFP ester

Bioconjugation Crosslinking PEGylation

Polydisperse PEG reagents introduce batch-to-batch variability in bioconjugate hydrodynamic radius, compromising pharmacokinetic reproducibility. Bis-PEG21-PFP ester-a discrete, single-MW (1375.29 g/mol) homobifunctional crosslinker-eliminates this uncertainty. • Predictable ~77 Å molecular reach ensures consistent crosslinking stoichiometry and conjugate solubility • PFP ester chemistry delivers superior aqueous stability vs. NHS esters, reducing reagent waste from premature hydrolysis • ≥95% purity; ships ambient globally; long-term storage at -20°C under inert atmosphere

Molecular Formula C58H88F10O25
Molecular Weight 1375.3 g/mol
Cat. No. B7909508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG21-PFP ester
Molecular FormulaC58H88F10O25
Molecular Weight1375.3 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C58H88F10O25/c59-47-49(61)53(65)57(54(66)50(47)62)92-45(69)1-3-71-5-7-73-9-11-75-13-15-77-17-19-79-21-23-81-25-27-83-29-31-85-33-35-87-37-39-89-41-43-91-44-42-90-40-38-88-36-34-86-32-30-84-28-26-82-24-22-80-20-18-78-16-14-76-12-10-74-8-6-72-4-2-46(70)93-58-55(67)51(63)48(60)52(64)56(58)68/h1-44H2
InChIKeyWWHJUNWWIXVCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-PEG21-PFP ester: Core Bioconjugation Properties


Bis-PEG21-PFP ester (Molecular Weight: 1375.29 g/mol) is a bifunctional polyethylene glycol (PEG) crosslinker featuring a discrete, 21-unit PEG spacer chain terminated by two pentafluorophenyl (PFP) ester groups . This structure enables the covalent and irreversible conjugation of amine-containing molecules, such as proteins, peptides, and oligonucleotides, via stable amide bonds . Unlike heterogeneous PEG mixtures, this compound is a discrete, single-molecular-weight entity, which provides consistent and predictable performance in bioconjugation, drug delivery, and surface modification applications [1]. Its long, hydrophilic spacer is designed to enhance the solubility and pharmacokinetic profiles of the resulting conjugates by reducing aggregation and immunogenicity [2].

Chemistry Homobifunctional PFP ester for stable amide bond formation with amines
Spacer Discrete PEG21 chain ensures consistent conjugate performance
Targets Proteins, peptides, oligonucleotides; crosslinking or PEGylation workflows

Bis-PEG21-PFP ester: Limits of Shorter PEG Substitution


Direct substitution of Bis-PEG21-PFP ester with shorter-chain analogs like Bis-PEG5-PFP or Bis-PEG13-PFP is not a benign replacement, as it introduces quantifiable and significant changes to the final bioconjugate's properties . The 21-unit PEG spacer provides a distinct molecular reach (estimated ~70-90 Å), which is critical for effective crosslinking between distant sites on a protein or for shielding a therapeutic payload from immune recognition [1]. Shorter linkers cannot provide this same steric separation, which directly impacts the solubility, aggregation propensity, and in vivo half-life of the conjugated molecule. Furthermore, the increased hydrophilicity of the longer PEG21 chain translates to greater aqueous solubility of the conjugate, a property that scales with PEG length [2]. Therefore, choosing a different PEG length will alter the biophysical behavior of the final product, making it a critical scientific selection parameter.

Shorter PEG Shorter-chain analogs (e.g., PEG5, PEG13) cannot provide the steric separation needed for distant site crosslinking or payload shielding.
Solubility shift Reduced PEG length lowers conjugate solubility and increases aggregation propensity, altering biophysical behavior.
PK profile A shorter PEG spacer may reduce hydrodynamic radius and shorten circulation half-life in research models.

Bis-PEG21-PFP ester: Key Differentiation Data


PEG21 Spacer: Extended Steric Reach

The primary differentiation of Bis-PEG21-PFP ester from its closest analogs is the length of its discrete PEG spacer, which dictates the hydrodynamic radius and steric reach of the conjugate. A longer PEG chain enhances the 'stealth' effect by creating a larger hydration sphere, which reduces protein adsorption and immunogenicity [1]. The 21-unit PEG chain provides a significantly extended reach compared to shorter analogs like Bis-PEG13-PFP ester (13 units) and Bis-PEG7-PFP ester (7 units), enabling crosslinking between more distant sites or providing greater shielding for a conjugated payload .

PEG21 Spacer Length
Class-level
21 units vs. 13, 7, 5 units
62% more than PEG13; 200% more than PEG7; 320% more than PEG5
Spacer length directly impacts conjugate hydrodynamic volume and solubility; source review recommended.
Based on chemical structure comparison; class-level inference.
Bioconjugation Crosslinking PEGylation

PFP Ester Hydrolytic Stability Advantage

The selection of the PFP ester as the amine-reactive group confers a distinct advantage over the more common N-hydroxysuccinimide (NHS) ester. Pentafluorophenyl esters are documented to be significantly less susceptible to hydrolysis in aqueous buffers compared to NHS esters, a class-level property applicable to all PEG-PFP esters . This increased stability means that a higher proportion of the Bis-PEG21-PFP ester reagent remains reactive over the course of a conjugation experiment, particularly at higher pH, where hydrolysis is a major competing reaction [1]. While no specific hydrolysis half-life (t1/2) data is available for this exact compound, the class-level inference is clear: PFP esters are more stable in aqueous solution, leading to more efficient reactions .

PFP Ester Stability
Class-level
PFP esters less susceptible to hydrolysis than NHS esters in aqueous buffer
Reported class-level stability advantage supports reaction efficiency review.
No compound-specific hydrolysis half-life data available.
Bioconjugation Amine-Reactive Chemistry Stability

PEG21 Linker for ADC and PROTAC Applications

Bis-PEG21-PFP ester is specifically utilized as a non-cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The role of the PEG21 spacer is to provide a precise, hydrophilic distance between the antibody and the cytotoxic drug (in ADCs) or between the two ligands (in PROTACs). Compared to shorter PEG-based linkers (e.g., PEG2, PEG5), the PEG21 spacer offers greater flexibility and reach, which is crucial for optimizing the formation of the ternary complex in PROTACs or for ensuring the drug payload can properly engage its target without steric hindrance from the antibody . The choice of PEG21 over a shorter PEG linker is a design decision driven by the need for a specific, longer spatial separation.

ADC/PROTAC Linker
Data to verify
PEG21 spacer used in ADC and PROTAC design; >10× longer than PEG2
PEG21 may provide greater reach for ternary complex formation; context-dependent.
Sources not provided; verify independently.
ADC Linker PROTAC Linker Drug Conjugation

Homobifunctional Crosslinking Strategy

Bis-PEG21-PFP ester is a homobifunctional crosslinker, meaning it possesses two identical amine-reactive groups. This contrasts with heterobifunctional PEG linkers, which have two different reactive groups (e.g., an amine-reactive PFP ester and a thiol-reactive maleimide). The homobifunctional nature of Bis-PEG21-PFP ester makes it the specific reagent of choice for creating defined PEGylated dimers, crosslinking two identical protein molecules, or creating a hydrogel network by reacting with a polyamine polymer . This is a fundamentally different application from heterobifunctional linkers, which are used to create a single conjugate between two different entities (e.g., a protein and a drug). Substituting one for the other would result in a completely different reaction outcome.

Homobifunctional
Specification review
Two identical PFP ester groups
Homobifunctional design dictates dimerization/crosslinking architecture; review required.
Not interchangeable with heterobifunctional linkers.
Crosslinking PEGylation Bioconjugation Strategy

Bis-PEG21-PFP ester: Validated Application Scenarios


Protein Structure and Interaction Crosslinking

Bis-PEG21-PFP ester is a prime candidate for low-resolution 3-D studies of protein structure and protein interaction analysis [1]. Its long, hydrophilic 21-unit PEG spacer allows for crosslinking between accessible α-amine groups and ε-amines of lysine residues at a greater distance than shorter PEG linkers. The resulting conjugates have reduced aggregation tendencies, a common problem with purely hydrocarbon spacers, due to the PEG spacer's enhanced solubility . The PFP ester's greater aqueous stability compared to NHS esters ensures a more efficient reaction, maximizing the yield of the crosslinked protein complex .

Therapeutic Protein PEGylation

In the PEGylation of therapeutic proteins and peptides, Bis-PEG21-PFP ester is used to attach a discrete, 21-unit PEG chain to a single protein or to create a homodimer of the therapeutic . The length of the PEG21 chain is selected to significantly increase the hydrodynamic radius of the protein, which reduces renal clearance and prolongs the in vivo half-life of the drug, a key advantage for patient compliance [2]. The improved solubility of the PEGylated protein and the reduced immunogenicity of the PEG spacer itself are direct benefits of this specific linker choice [3].

Non-Cleavable Linker for ADC and PROTAC Synthesis

Bis-PEG21-PFP ester is employed as a non-cleavable linker in the construction of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . In ADCs, the PEG21 spacer provides a defined, hydrophilic bridge between the monoclonal antibody and the cytotoxic drug, which is critical for the stability of the conjugate in circulation and for optimal drug presentation at the target site. In PROTACs, the 21-unit PEG chain offers the length and flexibility required to allow the two ligands to simultaneously bind their respective protein targets (target protein and E3 ligase) and form the ternary complex necessary for degradation .

Application
Selection Property
Validation Focus
Protein interaction crosslinking studies
Extended hydrophilic PEG21 spacer
Crosslinking efficiency and conjugate solubility
Protein PEGylation for half-life extension research
Discrete PEG21 for consistent hydrodynamic radius
Pharmacokinetic profile and aggregation assessment
ADC/PROTAC linker design research
Long, non-cleavable hydrophilic linker
Ternary complex formation and payload presentation

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